[(5-fluorothiophen-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a combination of fluorinated thiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: This compound shares a similar pyrazole moiety but differs in its thiophene and isoxazole components.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: This compound features a similar pyrazole structure but lacks the thiophene moiety.
Uniqueness
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of fluorinated thiophene and pyrazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11F4N3S |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H11F4N3S/c1-18-6-7(10(17-18)11(13,14)15)4-16-5-8-2-3-9(12)19-8/h2-3,6,16H,4-5H2,1H3 |
InChI Key |
OYNZSGONXFGDPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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